molecular formula C12H13NO B3020997 3-ethyl-5-methyl-1H-indole-2-carbaldehyde CAS No. 1134334-33-0

3-ethyl-5-methyl-1H-indole-2-carbaldehyde

Cat. No. B3020997
CAS RN: 1134334-33-0
M. Wt: 187.24 g/mol
InChI Key: AIBPAVCYCYEQQN-UHFFFAOYSA-N
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Description

“3-ethyl-5-methyl-1H-indole-2-carbaldehyde” is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology . They are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . For instance, 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)trione indole was synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione .


Molecular Structure Analysis

The molecular structure of indole derivatives is significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary depending on the specific derivative. For instance, 1-Methylindole-3-carboxaldehyde is a heterocyclic indole aldehyde .

Mechanism of Action

Target of Action

3-Ethyl-5-methyl-1H-indole-2-carbaldehyde, like many indole derivatives, is likely to interact with a variety of biological targets. Indole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways and downstream effects influenced by this compound would require further investigation.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Safety and Hazards

Safety and hazards associated with indole derivatives can vary. For instance, 3-Ethyl-5-methyl-1H-indole-2-carbaldehyde is classified as an irritant .

Future Directions

The future directions in the study of indole derivatives are promising. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis has also attracted the attention of the chemical community .

properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-10-6-8(2)4-5-11(10)13-12(9)7-14/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBPAVCYCYEQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-1H-indole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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